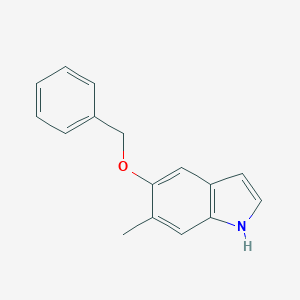

5-(Benzyloxy)-6-methyl-1H-indole

Descripción general

Descripción

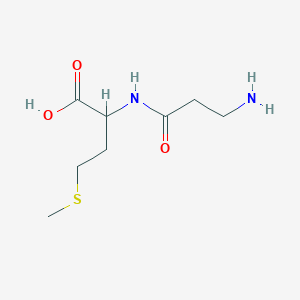

5-(Benzyloxy)-6-methyl-1H-indole is a chemical compound with the molecular formula C15H13NO. It is a white to beige powder . It is practically insoluble in water but soluble in chloroform and (warm) ethanol . The compound has a molecular weight of 223.27 g/mol .

Synthesis Analysis

While specific synthesis methods for 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For instance, 5-Benzyloxy-1-pentanol has been synthesized by reacting pentane-1,5-diol with benzyl chloride . Another study reported the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile .Molecular Structure Analysis

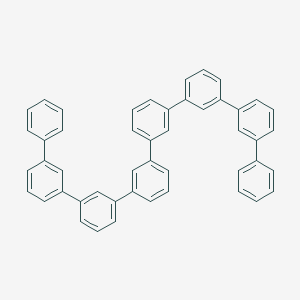

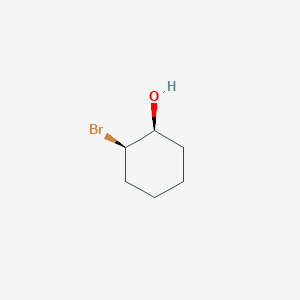

The molecular structure of 5-(Benzyloxy)-6-methyl-1H-indole consists of a benzyl group (C6H5CH2-) attached to the oxygen atom at the 5th position of the indole ring . The compound has a carbon content of 72.8%-76.5%, nitrogen content of 5.9%-6.4%, and hydrogen content of 4.86% .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For example, a study reported the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

5-(Benzyloxy)-6-methyl-1H-indole is a white to beige powder . It has a melting point range of 96°C to 102°C . The compound is practically insoluble in water but soluble in chloroform and (warm) ethanol . It has a molecular weight of 223.27 g/mol .Safety and Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended. In case of exposure, it is advised to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and seek medical attention if feeling unwell .

Direcciones Futuras

While specific future directions for 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For instance, a study reported a catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This suggests potential future directions in exploring similar transformations with 5-(Benzyloxy)-6-methyl-1H-indole.

Propiedades

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQATFQWJJNYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646652 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-6-methyl-1H-indole | |

CAS RN |

19500-00-6 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)